Lipophilicity (XLogP3) Comparison: Enhanced Membrane Partitioning vs. Unsubstituted N-Methylbenzylamine
N-Methyl-3,4-dimethylbenzylamine exhibits a computed XLogP3 of 2.0, which is approximately 0.6 log units higher than the unsubstituted N-methylbenzylamine (XLogP3 ≈ 1.4) due to the electron-donating and hydrophobic contribution of the two aromatic methyl groups [1]. This difference corresponds to an approximately four-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability for applications requiring CNS penetration or intracellular target engagement [2]. In contrast, N,N-dimethylbenzylamine has an XLogP3 of approximately 1.98, similar to the target compound, but lacks hydrogen-bond donor capacity, which limits its utility in pharmacophores requiring a donor interaction [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | N-Methylbenzylamine (CAS 103-67-3): XLogP3 ≈ 1.4; N,N-Dimethylbenzylamine (CAS 103-83-3): XLogP3 ≈ 1.98 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. N-methylbenzylamine; +0.02 vs. N,N-dimethylbenzylamine |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
The intermediate lipophilicity with retained hydrogen-bond donor capacity places N-methyl-3,4-dimethylbenzylamine in a favorable property space for CNS drug discovery building blocks where both membrane permeability and target hydrogen bonding are required.
- [1] PubChem XLogP3 values: CID 22660972 (2.0), CID 70261 (1.4). NCBI (2025). View Source
- [2] Waring MJ (2009). 'Defining optimum lipophilicity and molecular weight ranges for drug candidates.' Expert Opinion on Drug Discovery, 4(12):1209-1223. View Source
- [3] PubChem compound summary: N,N-Dimethylbenzylamine (CID 7730), XLogP3 and HBD count. NCBI (2025). View Source
